

# An In-depth Technical Guide to the Reactivity Profile of 3-Fluoroisonicotinaldehyde

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## Compound of Interest

Compound Name: 3-Fluoroisonicotinaldehyde

Cat. No.: B1302963

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## Abstract

**3-Fluoroisonicotinaldehyde**, a fluorinated pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its reactivity is characterized by the interplay of the electron-withdrawing fluorine atom and the formyl group on the pyridine ring. This guide provides a comprehensive overview of the reactivity of **3-fluoroisonicotinaldehyde**, including its physical and chemical properties, typical reactions, and its application in the synthesis of bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

## Introduction

**3-Fluoroisonicotinaldehyde**, also known as 3-fluoro-4-formylpyridine, is a heterocyclic aldehyde with the chemical formula C<sub>6</sub>H<sub>4</sub>FNO.<sup>[1][2]</sup> The presence of a fluorine atom at the 3-position and a formyl group at the 4-position of the pyridine ring imparts unique electronic properties to the molecule, making it a valuable intermediate in organic synthesis. The fluorine atom acts as a weak directing group and can influence the regioselectivity of further functionalization. The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations. This guide aims to provide a detailed technical overview of the reactivity profile of **3-fluoroisonicotinaldehyde** for its effective utilization in drug discovery and materials science.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-fluoroisonicotinaldehyde** is presented in Table 1. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value	Reference
CAS Number	40273-47-0	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	125.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Light yellow to yellow liquid	<a href="#">[1]</a>
Boiling Point	70 °C at 25 mmHg	<a href="#">[1]</a>
Density	1.2550 g/mL at 25 °C	<a href="#">[1]</a>
Refractive Index (n <sub>20/D</sub> )	1.5170	<a href="#">[1]</a>
Flash Point	153 °F	<a href="#">[1]</a>
pKa (Predicted)	0.84 ± 0.18	<a href="#">[1]</a>

## Reactivity Profile

The reactivity of **3-fluoroisonicotinaldehyde** is governed by two main functional groups: the aldehyde and the fluorinated pyridine ring.

### Reactions of the Aldehyde Group

The formyl group is a highly reactive site for nucleophilic attack and condensation reactions.

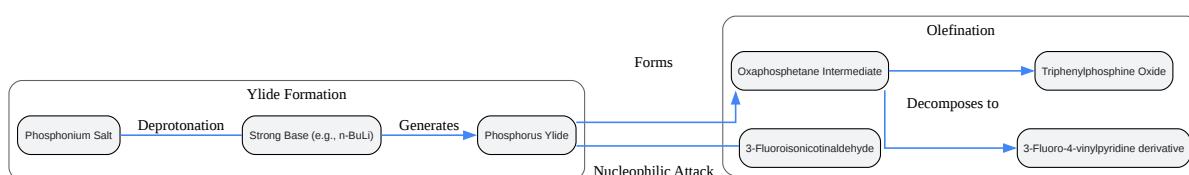
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. **3-Fluoroisonicotinaldehyde** can react with phosphorus ylides to yield 3-fluoro-4-vinylpyridine derivatives. The reaction typically proceeds under mild conditions and gives good yields.

Experimental Protocol: General Procedure for Wittig Reaction

A general protocol for the Wittig reaction involves the in-situ generation of the phosphorus ylide by treating a phosphonium salt with a strong base, followed by the addition of the aldehyde.

- **Phosphonium Salt Preparation:** Triphenylphosphine is reacted with an appropriate alkyl halide to form the corresponding phosphonium salt.
- **Ylide Formation:** The phosphonium salt is suspended in a suitable solvent (e.g., THF, Et<sub>2</sub>O) and treated with a strong base (e.g., n-BuLi, t-BuOK) at low temperature to generate the ylide.
- **Reaction with Aldehyde:** **3-Fluoroisonicotinaldehyde**, dissolved in the same solvent, is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted. The crude product is then purified by chromatography to remove the triphenylphosphine oxide byproduct.<sup>[3][4][5][6][7]</sup>

#### Logical Workflow for a General Wittig Reaction



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Caption: General workflow of the Wittig reaction with **3-fluoroisonicotinaldehyde**.

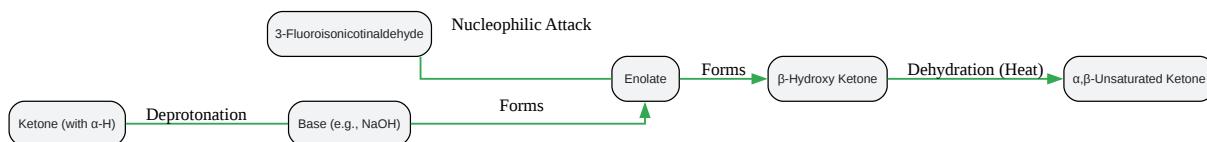
**3-Fluoroisonicotinaldehyde** can participate in aldol condensation reactions with ketones or other enolizable carbonyl compounds in the presence of a base or acid catalyst. This reaction

leads to the formation of  $\beta$ -hydroxy carbonyl compounds, which can subsequently dehydrate to yield  $\alpha,\beta$ -unsaturated carbonyl compounds.<sup>[8][9][10][11]</sup>

#### Experimental Protocol: General Procedure for Aldol Condensation

- A solution of **3-fluoroisonicotinaldehyde** and a ketone (e.g., acetone, acetophenone) in a suitable solvent (e.g., ethanol, water) is treated with a catalytic amount of a base (e.g., NaOH, KOH) or acid.
- The reaction mixture is stirred at room temperature or heated to drive the condensation.
- The progress of the reaction is monitored by TLC.
- Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or chromatography.

#### Reaction Scheme for Aldol Condensation



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Caption: General pathway for the base-catalyzed aldol condensation.

Reductive amination is a versatile method to synthesize amines from carbonyl compounds. **3-Fluoroisonicotinaldehyde** can be reacted with primary or secondary amines to form an intermediate imine or enamine, which is then reduced *in situ* to the corresponding amine.<sup>[12][13][14][15][16]</sup>

#### Experimental Protocol: General Procedure for Reductive Amination

- **3-Fluoroisonicotinaldehyde** and the desired amine are dissolved in a suitable solvent (e.g., methanol, dichloroethane).
- A reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ), or sodium triacetoxyborohydride [ $\text{NaB}(\text{OAc})_3\text{H}$ ], is added to the mixture.
- The reaction is stirred at room temperature until the starting material is consumed.
- The reaction is quenched, and the product amine is isolated and purified.

#### Workflow for Reductive Amination



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Caption: General workflow for the reductive amination of **3-fluoroisonicotinaldehyde**.

## Reactions of the Fluorinated Pyridine Ring

The fluorine atom at the 3-position can undergo nucleophilic aromatic substitution ( $\text{S}_{\text{n}}\text{Ar}$ ), although this is generally less facile than for pyridines with electron-withdrawing groups at the ortho or para positions to the leaving group. The reactivity of the C-F bond towards nucleophilic displacement is an area for further investigation.

## Applications in Synthesis

**3-Fluoroisonicotinaldehyde** is a key intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries.

## Synthesis of Bioactive Molecules

The unique substitution pattern of **3-fluoroisonicotinaldehyde** makes it an attractive starting material for the synthesis of kinase inhibitors and other therapeutic agents. The pyrazolo[3,4-b]pyridine scaffold, which can be constructed from intermediates derived from **3-fluoroisonicotinaldehyde**, is a common core in many kinase inhibitors.[17][18][19][20][21]

## Illustrative Synthetic Pathway to a Kinase Inhibitor Core



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Caption: A potential synthetic route to kinase inhibitors from **3-fluoroisonicotinaldehyde**.

## Spectroscopic Data

While a comprehensive set of spectroscopic data for a wide range of derivatives is not readily available in the public domain, general characteristics can be inferred.

- $^1\text{H}$  NMR: The aldehyde proton typically appears as a singlet in the downfield region ( $\delta$  9.5-10.5 ppm). The aromatic protons on the pyridine ring will show characteristic splitting patterns influenced by the fluorine and formyl substituents.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the aldehyde is observed in the range of  $\delta$  185-200 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
- $^{19}\text{F}$  NMR: A singlet or a multiplet depending on the neighboring protons will be observed for the fluorine atom.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde will be present around  $1700\text{ cm}^{-1}$ .

## Conclusion

**3-Fluoroisonicotinaldehyde** is a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its reactivity is dominated by the chemistry of the aldehyde functional group, which allows for a wide array of transformations to build molecular complexity. While the nucleophilic substitution of the fluorine atom is less explored, it presents an opportunity for the development of novel synthetic methodologies. The applications of this compound in the synthesis of bioactive molecules, particularly kinase inhibitors, highlight its importance in drug discovery. This guide provides a foundational understanding of its reactivity and serves as a valuable resource for chemists in academia and industry. Further research into

the reaction scope and development of detailed synthetic protocols will continue to expand the utility of this valuable building block.

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